molecular formula C10H12O4 B7847468 3-Hydroxy-3-(4-methoxyphenyl)propanoic acid

3-Hydroxy-3-(4-methoxyphenyl)propanoic acid

Cat. No.: B7847468
M. Wt: 196.20 g/mol
InChI Key: XMBIPIXMXHNYNB-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(4-methoxyphenyl)propanoic acid ( 1135-15-5) is a phenolic acid compound of interest in biochemical research. This compound, also known as dihydroisoferulic acid, has a molecular formula of C10H12O4 and a melting point of 145-147°C . It is structurally related to other bioactive phenolic acids derived from gut microbiota metabolism of dietary polyphenols, such as 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA or dihydroferulic acid) . While direct studies on this specific isomer are limited, research on its analogues suggests a promising potential for investigating various biological pathways. Studies on the related metabolite HMPA indicate it may activate specific host receptors like GPR41, which is involved in lipid catabolism and improving metabolic homeostasis . Other research on HMPA points to potential applications in exploring oxidative stress response, as it has been shown to reduce reactive oxygen metabolites and enhance antioxidant capacity in model organisms . Furthermore, analogues have been studied for their influence on muscle metabolism, including the inhibition of protein catabolism and promotion of specific muscle fiber type development . Researchers may find this compound valuable for probing metabolic pathways, redox signaling, and the complex interplay between dietary compounds, gut microbiota, and host physiology. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-hydroxy-3-(4-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBIPIXMXHNYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Hydroxy-3-(4-methoxyphenyl)propanoic acid, also known as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), is a hydroxycinnamic acid derivative primarily produced by gut microbiota through the metabolism of dietary polyphenols, particularly from 4-hydroxy-3-methoxycinnamic acid (HMCA). This compound has garnered attention for its various biological activities, including potential antidiabetic, anticancer, and neuroprotective effects. This article reviews the current understanding of HMPA’s biological activity, supported by recent research findings and case studies.

Metabolism and Pharmacokinetics

HMPA is formed in the gut from dietary sources and exhibits a complex pharmacokinetic profile. Studies have shown that after oral administration in animal models, HMPA reaches peak plasma concentrations rapidly, indicating efficient absorption and distribution to various tissues. For example, in Sprague-Dawley rats administered HMPA at a dose of 10 mg/kg body weight, peak concentrations were observed within 15 minutes post-administration, with significant accumulation in organs such as the kidneys and liver .

Antidiabetic Properties

Research indicates that HMPA may improve metabolic conditions related to diabetes. In diet-induced obese mice, HMPA administration resulted in enhanced insulin sensitivity and improved glucose metabolism. The activation of GPR41 receptors by HMPA has been implicated in these effects, as this receptor is known to play a role in metabolic regulation .

Anticancer Effects

HMPA has shown promise in cancer research, with studies suggesting its potential to inhibit tumor growth and promote apoptosis in cancer cells. The mechanisms behind these anticancer properties may involve modulation of signaling pathways associated with cell proliferation and apoptosis .

Cognitive Function Improvement

There is emerging evidence that HMPA may benefit cognitive health. Animal studies have suggested that HMPA can enhance cognitive functions, potentially through its antioxidant properties and ability to modulate neuroinflammatory processes .

Muscle Health and Performance

Recent studies have explored the effects of HMPA on muscle function. In a controlled study involving mice, administration of HMPA improved grip strength and muscle development markers without significantly affecting endurance performance. These findings suggest that HMPA may serve as a dietary supplement for enhancing muscle health .

The biological activities of HMPA are thought to be mediated through several mechanisms:

  • Receptor Interaction : HMPA interacts with various receptors such as GPR41 and GPR43, influencing metabolic pathways related to lipid metabolism and energy homeostasis .
  • Gut Microbiota Modulation : HMPA has been shown to alter gut microbiota composition, increasing beneficial bacteria associated with improved metabolic outcomes while reducing pathogenic strains .
  • Antioxidant Activity : As a phenolic compound, HMPA possesses antioxidant properties that may protect against oxidative stress-related damage in cells .

Case Studies

Several case studies highlight the health benefits associated with HMPA:

  • Study on Obesity : A study demonstrated that mice fed a high-fat diet supplemented with HMCA (which converts to HMPA) showed reduced weight gain and improved metabolic markers compared to control groups .
  • Cognitive Function Study : Another study indicated that supplementation with HMPA led to improved memory and learning capabilities in aged mice models .

Scientific Research Applications

Metabolic Benefits

HMPA has been shown to possess significant metabolic benefits, particularly in the context of obesity and insulin sensitivity. Research indicates that HMPA is produced in the gut from dietary polyphenols and plays a crucial role in modulating metabolic homeostasis.

  • Weight Management : In studies involving high-fat diet-induced obesity in mice, HMPA demonstrated efficacy in reducing weight gain and hepatic steatosis. It improved insulin sensitivity by modulating gut microbiota composition, increasing Bacteroidetes while decreasing Firmicutes populations .
  • Gut Microbiota Interaction : The conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA) into HMPA by gut microbiota highlights its role as a metabolite that could be leveraged for functional food development aimed at preventing metabolic disorders .

Antioxidant Properties

HMPA exhibits strong antioxidant activity, making it a valuable compound for protecting against oxidative stress-related conditions.

  • Caffeine Metabolite : As a metabolite of caffeine, HMPA serves as a sensitive biomarker for coffee consumption. Its antioxidant properties can inhibit prostaglandin E2 production, which is relevant in inflammatory responses .

Muscle Health and Performance

Recent studies have investigated HMPA's effects on muscle strength and endurance.

  • Muscle Function Enhancement : A study conducted on mice administered HMPA showed significant improvements in grip strength and reductions in protein catabolism induced by exhaustive exercise. Low doses of HMPA increased Myf5 expression, suggesting potential benefits for muscle development and recovery .
  • Energy Metabolism : HMPA administration positively affected glucose and lipid metabolism in skeletal muscles and the liver, indicating its potential as a dietary supplement for enhancing physical performance and muscle health .

Potential as Functional Food Ingredient

Given its beneficial effects on metabolism and muscle health, HMPA presents opportunities for incorporation into functional foods.

  • Functional Food Development : The metabolic benefits associated with HMPA derived from gut microbiota transformation suggest its application in developing functional foods aimed at managing obesity and improving metabolic health .

Data Table: Key Findings on HMPA Applications

Application AreaKey FindingsReferences
Metabolic BenefitsReduces weight gain; improves insulin sensitivity; modulates gut microbiota
Antioxidant ActivityInhibits prostaglandin E2 production; serves as a caffeine metabolite
Muscle HealthEnhances grip strength; reduces protein catabolism; improves energy metabolism
Functional FoodsPotential ingredient for obesity management and metabolic health improvement

Case Studies

  • Dietary Intervention Study : A study demonstrated that dietary HMCA effectively mitigated high-fat diet-induced obesity through its conversion to HMPA by gut microbiota. This underscores the importance of dietary sources rich in polyphenols for metabolic health .
  • Exercise Physiology Study : Research on the effects of HMPA on exercise performance revealed that it significantly enhanced muscle strength in mice subjected to endurance tests, suggesting its potential use as a supplement for athletes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of phenylpropanoic acid derivatives results in varied biological activities and physicochemical properties. Below is a systematic comparison of 3-hydroxy-3-(4-methoxyphenyl)propanoic acid with related compounds:

Structural Analogues

Compound Name Substituents on Phenyl Ring Molecular Formula Key Features Biological Activity/Origin References
This compound 4-OCH₃ C₁₀H₁₂O₄ Mycotoxin from A. panax; phytotoxic to ginseng leaves Phytotoxicity (Ginseng leaves)
3-Hydroxy-3-phenylpropanoic acid None (unsubstituted phenyl) C₉H₁₀O₃ Metabolite of 3-hydroxy-3-(4-hydroxyphenyl)propanoic acid via dehydroxylation Isolated from fungi; bioactivity not specified
3-Hydroxy-3-(4-hydroxyphenyl)propanoic acid 4-OH C₉H₁₀O₄ Co-isolated with triterpenoids; no reported phytotoxicity Fungal metabolite (Phomopsis chimonanthi)
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (Dihydroferulic acid) 3-OCH₃, 4-OH C₁₀H₁₂O₅ Hydroxy/methoxy substitution at 3/4 positions; human gut microbiota metabolite Antioxidant potential; dietary catabolite
3-Hydroxy-3-(3′-hydroxyphenyl)propanoic acid 3-OH C₉H₁₀O₄ Produced during colonic fermentation of tyrosine Low µmol excretion in humans
3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid 4-CF₃ C₁₀H₉F₃O₃ Fluorinated derivative; synthetic intermediate Pharmaceutical applications (under study)

Key Structural and Functional Differences

Substituent Position and Type: The 4-methoxy group in the target compound contrasts with the 4-hydroxy group in 3-hydroxy-3-(4-hydroxyphenyl)propanoic acid . Dihydroferulic acid (3-(4-hydroxy-3-methoxyphenyl)propanoic acid) has adjacent hydroxy and methoxy groups (positions 4 and 3), enabling hydrogen bonding and antioxidant activity, unlike the single 4-methoxy substituent in the target compound .

Biological Activity: The target compound exhibits phytotoxicity, while its dehydroxylated analogue (3-hydroxy-3-phenylpropanoic acid) lacks reported bioactivity in the provided evidence .

Metabolic Pathways: The target compound is a fungal secondary metabolite, whereas 3-hydroxy-3-(3′-hydroxyphenyl)propanoic acid is a human gut microbiota product derived from tyrosine fermentation .

Physicochemical Properties

Property This compound 3-Hydroxy-3-phenylpropanoic acid Dihydroferulic acid
Molecular Weight 196.20 g/mol 166.17 g/mol 212.20 g/mol
LogP (Predicted) ~1.2 (moderate lipophilicity) ~0.8 ~0.5 (polar)
Key Functional Groups β-hydroxy, 4-methoxy β-hydroxy β-hydroxy, 3-methoxy, 4-hydroxy

Research Findings

  • Phytotoxicity Mechanism: The target compound disrupts ginseng leaf cell membranes, as evidenced by bioassay-guided isolation . In contrast, dihydroferulic acid is non-toxic and may protect plants via antioxidant pathways .
  • Synthetic Accessibility : Fluorinated derivatives (e.g., 4-CF₃ analogue) are synthetically challenging due to the stability of the trifluoromethyl group, limiting their natural occurrence .

Preparation Methods

Reaction Mechanism and Procedure

The Grignard addition to β-keto esters is a widely used method for synthesizing tertiary alcohols. For 3-hydroxy-3-(4-methoxyphenyl)propanoic acid, ethyl acetoacetate serves as the β-keto ester substrate. The procedure involves:

  • Formation of 4-methoxyphenylmagnesium bromide :

    • 4-Bromoanisole (1.0 eq) is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under nitrogen.

  • Nucleophilic addition to ethyl acetoacetate :

    • The Grignard reagent is added dropwise to ethyl acetoacetate (1.2 eq) at 0°C, followed by reflux for 4 hours.

  • Acidic workup and hydrolysis :

    • The intermediate tertiary alcohol ester is hydrolyzed using concentrated H₂SO₄ in methanol (12 h, reflux), yielding the free carboxylic acid.

Key Data:

ParameterValue
Yield75–85%
Reaction Time6–8 hours
Temperature0°C (addition), reflux
PurificationColumn chromatography

Reformatsky Reaction

Synthesis via Zinc-Mediated Coupling

The Reformatsky reaction enables the formation of β-hydroxy esters from ketones and α-halo esters. For this compound:

  • Reaction setup :

    • 4-Methoxyacetophenone (1.0 eq) and ethyl bromoacetate (1.5 eq) are combined with activated zinc dust in dry toluene.

  • Reflux and quenching :

    • The mixture is refluxed for 12 hours, then quenched with ice-cold HCl.

  • Ester hydrolysis :

    • The resulting β-hydroxy ester is hydrolyzed using NaOH (2M, 60°C, 4 h) to afford the acid.

Key Data:

ParameterValue
Yield60–70%
Zinc Activation110°C, 1 hour
SolventToluene

Hydrolysis of Nitriles

Acidic Hydrolysis Route

Nitrile intermediates offer a pathway to carboxylic acids under strong acidic conditions:

  • Synthesis of 3-cyano-3-(4-methoxyphenyl)propanol :

    • 4-Methoxybenzaldehyde is condensed with cyanoacetate via a Knoevenagel reaction.

  • Hydrolysis :

    • The nitrile is treated with 6M H₂SO₄ at 100°C for 8 hours, followed by neutralization with NaOH.

Key Data:

ParameterValue
Yield70–80%
Reaction Time8–10 hours
CatalystPiperidine (Knoevenagel)

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Grignard AdditionHigh yield, scalableRequires anhydrous conditions75–85
Reformatsky ReactionAvoids extreme basesLong reaction time60–70
Nitrile HydrolysisSimple starting materialsCorrosive conditions70–80

Research Findings and Optimization

Solvent Effects

  • THF vs. Toluene : THF improves Grignard reactivity (yield increase: 10–15%) but requires rigorous drying.

  • Aqueous Workup : Dilute HCl (1M) minimizes side reactions during ester hydrolysis.

Catalytic Enhancements

  • Lewis Acids : ZnCl₂ (5 mol%) accelerates Reformatsky reactions, reducing time by 30% .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxy-3-(4-methoxyphenyl)propanoic acid, and how can side reactions be minimized?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or enantioselective catalytic approaches. For example, a β-ketoester intermediate can be functionalized with 4-methoxyphenyl groups via acid-catalyzed condensation. Protecting groups (e.g., silyl ethers for hydroxyl groups) are critical to prevent undesired oxidation or esterification . Reaction optimization includes using anhydrous conditions and low temperatures (e.g., −10°C) to suppress polymerization. Post-synthesis, purification via recrystallization (ethanol/water) or silica gel chromatography ensures >95% purity .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) resolves enantiomers using a hexane/isopropanol mobile phase. Absolute configuration is confirmed via X-ray crystallography, where the hydroxyl and methoxy groups exhibit specific dihedral angles (e.g., 120–130° for the (R)-enantiomer) . Circular dichroism (CD) spectra at 220–250 nm further validate stereochemistry .

Q. What analytical techniques are most effective for purity assessment and structural elucidation?

  • Methodological Answer :

Technique Key Parameters Utility
NMR 1H^1\text{H} (δ 7.2–6.8 ppm for aromatic protons), 13C^{13}\text{C} (δ 170–175 ppm for carboxylic acid)Confirms substitution pattern and functional groups
HPLC-MS Reverse-phase C18 column, ESI− mode (m/z 195.1 [M−H]⁻)Quantifies purity and detects degradation products
FT-IR Peaks at 3200–3400 cm⁻¹ (O–H stretch), 1700 cm⁻¹ (C=O)Validates hydroxyl and carboxylic acid groups

Advanced Research Questions

Q. How can contradictions in reported metabolic pathways of phenylpropanoic acid derivatives be resolved?

  • Methodological Answer : Discrepancies arise from interspecies differences (e.g., human vs. rodent microbiota) or assay conditions. Use isotopically labeled tracers (e.g., 13C^{13}\text{C}-labeled compound) in in vitro colonic fermentation models to track metabolites like 3-(4-hydroxyphenyl)propanoic acid . Cross-validate findings via LC-MS/MS and compare with human clinical samples to confirm relevance .

Q. What computational strategies predict the binding affinity of this compound to enzymatic targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled enzymes (e.g., cyclooxygenase-2) identifies key interactions:

  • Hydroxyl group forms hydrogen bonds with Arg120.
  • Methoxy group engages in hydrophobic interactions with Tyr355 .
    MD simulations (AMBER force field) over 100 ns assess stability of ligand-protein complexes .

Q. What factors influence the compound’s stability in biological assays, and how can degradation be mitigated?

  • Methodological Answer : Degradation occurs via oxidation (hydroxyl group) or ester hydrolysis. Stability assays under varying pH (4–9), temperature (4–37°C), and light exposure reveal optimal storage at −20°C in amber vials with 0.1% BHT antioxidant . LC-MS monitoring of degradation products (e.g., 3-(4-methoxyphenyl)propenoic acid) guides formulation adjustments .

Q. How can structural isomers (e.g., 2-hydroxy vs. 3-hydroxy derivatives) be distinguished spectroscopically?

  • Methodological Answer : 1H^1\text{H}-NMR coupling constants differ:

  • 3-Hydroxy isomer : Vicinal coupling (J = 6–8 Hz) between C2 and C3 protons.
  • 2-Hydroxy isomer : Geminal coupling (J = 10–12 Hz) at C2 .
    IR spectra further differentiate via C–O stretching frequencies (1250 cm⁻¹ for 3-hydroxy vs. 1280 cm⁻¹ for 2-hydroxy) .

Q. What challenges arise in stereoselective synthesis, and how are they addressed?

  • Methodological Answer : Racemization during carboxylate activation is minimized using EDCI/DMAP coupling at 0°C. Asymmetric catalysis with Jacobsen’s thiourea catalyst achieves >90% enantiomeric excess (ee) . Chiral auxiliaries (e.g., Evans oxazolidinones) enable diastereoselective alkylation, followed by acidolysis .

Notes on Evidence Utilization

  • Synthesis and stability data are inferred from structurally related compounds (e.g., 3-(4-methoxyphenyl)propanoic acid derivatives) due to limited direct evidence .
  • Metabolic pathways reference phenylpropanoic acid analogs studied in in vitro models .
  • Structural analyses rely on crystallographic data from similar compounds .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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3-Hydroxy-3-(4-methoxyphenyl)propanoic acid
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